1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one is a synthetic organic compound that features a unique structure combining an indoline moiety with a pyrazole ring
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one typically involves multiple steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate iodinating agent to introduce the iodine atom at the 4-position.
Attachment of the butanoyl group: The iodinated pyrazole is then reacted with a butanoyl chloride derivative under basic conditions to form the butanoyl-substituted pyrazole.
Coupling with indoline: Finally, the butanoyl-substituted pyrazole is coupled with indoline using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one can undergo various chemical reactions:
Substitution reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the indoline moiety.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.
Materials science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one depends on its specific application:
Pharmacological activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Material properties: In materials science, the compound’s structure can influence its physical properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one can be compared with other similar compounds:
1-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline: This compound has a bromine atom instead of an iodine atom.
1-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline: This compound has a chlorine atom instead of an iodine atom.
1-[4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline: This compound has a fluorine atom instead of an iodine atom.
Each of these similar compounds has unique properties that can be exploited for different applications, highlighting the versatility of the this compound scaffold.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN3O/c1-12-17(18)13(2)21(19-12)10-5-8-16(22)20-11-9-14-6-3-4-7-15(14)20/h3-4,6-7H,5,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLGSMPKPYANFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)N2CCC3=CC=CC=C32)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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